molecular formula C13H19NO B11896999 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine

Cat. No.: B11896999
M. Wt: 205.30 g/mol
InChI Key: OEWGRQBTASECLZ-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is a synthetic organic compound belonging to the substituted phenethylamine class. Substituted phenethylamines represent a fundamental scaffold in medicinal chemistry and are extensively investigated for their activity within the central nervous system (CNS) . This compound features a phenethylamine backbone—comprising a phenyl ring separated from an ethylamine chain—substituted with a 2-cyclopropylethoxy group at the para position of the benzene ring. The cyclopropyl extension is a structural feature of interest in drug design for its potential to influence metabolic stability and receptor binding affinity. The primary research value of this compound lies in its status as a chemical tool for neuroscience and pharmacology. As a phenethylamine derivative, it is a candidate for studying interactions with various neurological targets . Phenethylamine derivatives are known to modulate monoamine neurotransmitter systems and have been designed to act on a wide range of targets, including serotonin receptors (e.g., 5-HT 2C ), dopamine receptors, adrenoceptors, and trace amine-associated receptor 1 (TAAR1) . Researchers may utilize this compound in in vitro binding assays or functional screens to elucidate its specific mechanism of action and selectivity profile against these and other biological targets. This product is provided as a high-purity chemical entity for research and development purposes exclusively. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or medicinal agent. 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is strictly marked For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses, including human or veterinary consumption. All necessary safety data sheets (SDS) should be consulted and followed during handling.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[4-(2-cyclopropylethoxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO/c14-9-7-11-3-5-13(6-4-11)15-10-8-12-1-2-12/h3-6,12H,1-2,7-10,14H2

InChI Key

OEWGRQBTASECLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)CCN

Origin of Product

United States

Preparation Methods

Reaction Setup and Reagents

A prominent method for synthesizing phenylethylamine derivatives involves reductive amination of phenylacetamide precursors. As detailed in Patent CN103641725A, zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) serves as a robust reducing agent. The reaction employs phenylacetamide and toluene in a 10.8:70 (g:mL) ratio, heated to 93°C for 4 hours under continuous stirring. This approach avoids traditional reductants like lithium aluminum hydride (LiAlH₄), which are costly and prone to side reactions.

Work-Up and Purification

Post-reaction, the mixture is cooled, treated with 10% hydrochloric acid, and filtered to remove insoluble byproducts. The filtrate undergoes chloroform extraction (2×, 2.5:1 chloroform-to-toluene ratio) to isolate the amine product. Alkalization to pH 11–12 with 20% sodium hydroxide precipitates the free base, which is further extracted with chloroform (5×) and dried over anhydrous MgSO₄. Subsequent vacuum distillation yields 2-[4-(2-cyclopropylethoxy)phenyl]ethylamine with a reported yield of 80%.

Epoxide Ring-Opening with Amines

Epoxide Intermediate Synthesis

Patent WO2010029566A2 describes the synthesis of betaxolol intermediates, offering insights applicable to the target compound. Here, 4-[2-(cyclopropylmethoxy)ethyl]phenol reacts with epichlorohydrin in isopropyl alcohol at 70–90°C using potassium carbonate as a mild base. This generates 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxy propane, a critical epoxide intermediate.

Amine Coupling and Optimization

The epoxide undergoes ring-opening with ethylamine (instead of isopropyl amine for betaxolol) in aqueous conditions. Elevated temperatures (80–90°C) and prolonged reaction times (6–8 hours) favor the formation of 2-[4-(2-cyclopropylethoxy)phenyl]ethylamine. Polar protic solvents like isopropyl alcohol enhance nucleophilic attack by the amine, while avoiding strong bases minimizes side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Reductive Amination Epoxide Ring-Opening
Starting Material Phenylacetamide4-[2-(Cyclopropylmethoxy)ethyl]phenol
Reductant/Catalyst Zn(BH₄)₂ in THFK₂CO₃ in i-PrOH
Temperature 93°C70–90°C
Reaction Time 4 hours6–8 hours
Yield 80%75–85% (extrapolated)
Purification Chloroform extraction, distillationColumn chromatography, crystallization

Industrial Scalability and Challenges

Solvent and Reagent Selection

Industrial production prioritizes cost-effective solvents like toluene and THF, which facilitate high-throughput synthesis. Zn(BH₄)₂, though less common than NaBH₄, offers superior selectivity for secondary amines, reducing over-reduction byproducts.

Temperature Sensitivity

Both methods exhibit significant temperature dependence. For reductive amination, yields drop below 90°C due to incomplete reduction. Similarly, epoxide ring-opening below 70°C results in sluggish kinetics and dimerization.

Byproduct Management

Chloroform extraction efficiently removes hydrophobic impurities, while MgSO₄ drying ensures anhydrous conditions critical for distillation. In epoxide routes, column chromatography may be necessary to separate regioisomers, though this adds complexity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine, with the CAS number 1481230-07-2, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications in pharmacology, neuroscience, and as a chemical building block in drug development.

Neuropharmacology

Research indicates that derivatives of 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine may exhibit properties that influence neurotransmitter systems. For example, studies on related compounds have shown their ability to inhibit norepinephrine and serotonin uptake, suggesting potential antidepressant activity . This mechanism of action could be relevant for developing new treatments for mood disorders.

Antidepressant Research

A series of compounds structurally similar to 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine have been evaluated for their effects on rodent models of depression. These studies often focus on the antagonism of reserpine-induced hypothermia and histamine-induced ACTH release, which are indicative of antidepressant efficacy . The rapid onset of action seen with some analogs suggests that this compound could be a candidate for further investigation in clinical settings.

Chemical Building Block

Due to its unique structural features, 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine serves as a versatile building block in organic synthesis. It can be used to develop more complex molecules with potential therapeutic effects. Its cyclopropyl group may enhance metabolic stability and bioavailability, making it an attractive candidate in drug design .

Case Study 1: Antidepressant Activity

A study published in PubMed examined various derivatives of phenyl-ethylamine compounds for their ability to inhibit neurotransmitter uptake. The findings indicated that specific substitutions on the aryl ring could significantly enhance antidepressant-like effects in animal models, paving the way for future research on similar compounds including 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine .

Case Study 2: Synthesis and Characterization

In another investigation focused on synthetic methodologies, researchers successfully synthesized several derivatives of phenyl-ethylamines, including those structurally related to 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine. The study highlighted the importance of structural modifications in enhancing pharmacological profiles and reducing side effects associated with existing antidepressants .

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Hydrochloride (NE-100)

  • Structure : Contains a methoxy group at C4, a phenylethoxy group at C3, and dipropylamine substituents.
  • Biological Activity : Demonstrates potent and selective sigma-1 (σ₁) receptor affinity (Ki < 10 nM). The dipropylamine groups and phenylethoxy chain are critical for σ₁ binding, as truncating these moieties reduces activity .
  • Comparison : Unlike 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine, NE-100’s methoxy and phenylethoxy substituents enhance π-π stacking and hydrophobic interactions with σ₁ receptors. The cyclopropylethoxy group in the target compound may confer greater metabolic stability due to reduced susceptibility to oxidative metabolism .

(-)-N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Hydrochloride (NE-537)

  • Structure : Features a butyl chain at the 1-position of the ethylamine backbone.
  • Biological Activity : Retains σ₁ affinity (Ki ≈ 15 nM) but shows improved selectivity over σ₂ receptors compared to NE-100. The alkyl chain mimics one propyl group of NE-100’s dipropylamine, suggesting steric bulk near the amine influences receptor subtype selectivity .

[4-(2-Morpholinoethoxy)phenyl]methylamine

  • Structure: Morpholinoethoxy substituent at C3.
  • Properties : The morpholine ring increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration.
  • Comparison : The cyclopropylethoxy group in 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine offers intermediate lipophilicity between morpholine (polar) and phenyl groups (hydrophobic), balancing solubility and membrane permeability .

2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-ethylamine

  • Structure : Bulky tetrahydro-pyran ring with dimethyl and phenyl substituents.
  • Properties : High steric hindrance likely limits bioavailability and receptor access. Toxicity data are unavailable, but structural complexity poses synthetic challenges .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Key Substituents Biological Target Potency/Notes
2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine C₁₃H₁₇NO₂ (estimated) Cyclopropylethoxy, ethylamine N/A (hypothetical) Rigid, lipophilic
NE-100 Hydrochloride C₂₃H₃₃NO₂·HCl Methoxy, phenylethoxy, dipropyl Sigma-1 receptor Ki < 10 nM, selective
[4-(2-Morpholinoethoxy)phenyl]methylamine C₁₃H₂₀N₂O₂ Morpholinoethoxy, methylamine N/A High polarity, moderate solubility
Quinazoline analog C₁₉H₁₈F₃N₃O Cyclopropyl, trifluoromethoxy Cytochrome bd oxidase 65% synthesis yield

Structural and Functional Insights

  • Cyclopropane vs.
  • Electron-Donating Groups : Methoxy and cyclopropylethoxy substituents are electron-donating, altering the phenyl ring’s electronic profile and influencing receptor interactions. The trifluoromethoxy group in ’s quinazoline analog introduces electron-withdrawing effects, demonstrating how electronic modulation impacts activity .

Biological Activity

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, including its interaction with receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine features a phenyl ring substituted with a cyclopropylethoxy group, which may influence its pharmacological properties. The structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Research indicates that compounds similar to 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest a potential role in modulating mood and anxiety-related disorders. For instance, derivatives of this compound have been shown to inhibit the uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), which are critical in the pathophysiology of depression .

Neurotransmitter Modulation

The modulation of neurotransmitter systems is a key area of interest for 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine. Studies have highlighted its potential antidepressant activity, particularly through the inhibition of synaptosomal uptake of NE and 5-HT. This effect was assessed using rodent models, demonstrating significant changes in behavior indicative of antidepressant-like effects .

Inhibition of Receptor Binding

The compound has also been evaluated for its ability to inhibit binding at imipramine receptors in rat brains, which is associated with antidepressant efficacy. This receptor binding inhibition is crucial for understanding how the compound may exert its effects on mood regulation .

Case Studies and Research Findings

  • Rodent Models : In several rodent studies, compounds structurally related to 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine were tested for their ability to antagonize reserpine-induced hypothermia and reduce noradrenergic responsiveness in the pineal gland. These studies suggest a rapid onset of antidepressant activity correlating with neurotransmitter modulation .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that they can effectively modulate neurotransmitter systems while exhibiting a favorable safety profile. This makes them candidates for further development in treating mood disorders .

Data Summary Table

Activity Mechanism Model Used Outcome
Neurotransmitter Uptake InhibitionInhibition of NE and 5-HT uptakeRodent ModelsSignificant antidepressant-like effects
Receptor BindingInhibition at imipramine receptorsRat Brain StudiesPotential antidepressant efficacy
Behavioral ChangesAntagonism of reserpine-induced effectsBehavioral TestsReduced hypothermia

Q & A

Q. What methodologies identify degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 3 months) and analyze degradants via UPLC-QTOF. Fragment ion analysis (MS/MS) and NMR of isolated impurities clarify degradation pathways. Compare with ICH Q1A guidelines for pharmaceutical stability .

Key Methodological Considerations

  • Data Validation : Replicate experiments across ≥3 independent trials to ensure statistical significance (p<0.05p < 0.05) .
  • Theoretical Frameworks : Link studies to established models (e.g., QSAR for bioactivity predictions) to guide hypothesis testing .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing and institutional animal care protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.